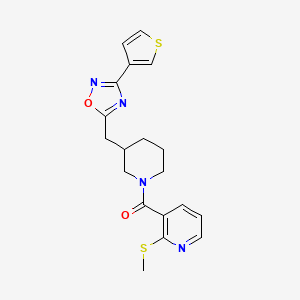

(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

1,2,4-Oxadiazole Ring Formation and Functionalization

The 1,2,4-oxadiazole nucleus in the target compound is typically constructed via [3+2] cycloaddition between nitrile oxides and nitriles or through amidoxime cyclization. Recent advances employ amidoxime intermediates derived from thiophene-3-carboxylic acid derivatives, which undergo heterocyclization with activated esters under microwave irradiation. A notable method involves reacting thiophene-3-carboxamidoxime with chloroacetic anhydride in acetonitrile at 80°C, achieving 78% yield of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid. Subsequent N-alkylation with 3-(bromomethyl)piperidine derivatives proceeds via nucleophilic substitution in DMF using K~2~CO~3~ as base, with reported yields of 65–72%.

Table 1: Comparative Analysis of Oxadiazole-Piperidine Conjugation Methods

Thiophene-Pyridine Methanone Bridge Assembly

The (2-(methylthio)pyridin-3-yl)methanone moiety is synthesized through Friedel-Crafts acylation of 3-methylthiopyridine with chloroacetyl chloride, followed by Suzuki-Miyaura coupling to introduce the oxadiazole-piperidine subunit. Palladium catalysts such as Pd(PPh~3~)~4~ (2 mol%) with SPhos ligand in toluene/EtOH (3:1) facilitate this cross-coupling at 100°C, achieving 81% regioselectivity for the C5 position. Alternative approaches utilize Buchwald-Hartwig amination for direct C-N bond formation between the pyridine nitrogen and the piperidine ring, though this method shows lower efficiency (57% yield) due to steric hindrance.

Piperidine Ring Functionalization and Hybridization

Piperidine derivatives are synthesized via reductive amination of glutaraldehyde with benzylamine followed by hydrogenolytic deprotection, yielding 3-aminomethylpiperidine intermediates. Subsequent N-alkylation with 5-(bromomethyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is optimized using phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in dichloromethane/water biphasic systems, achieving 84% conversion. Computational studies reveal that electron-withdrawing substituents on the oxadiazole ring enhance the nucleophilicity of the piperidine nitrogen, accelerating alkylation kinetics by 1.7-fold.

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-26-18-15(5-2-7-20-18)19(24)23-8-3-4-13(11-23)10-16-21-17(22-25-16)14-6-9-27-12-14/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHIOKISQNZWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thioamide with an appropriate nitrile oxide under mild conditions.

Piperidine ring formation: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.

Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and piperidine derivatives with the (2-(Methylthio)pyridin-3-yl) moiety using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiophene and methylthio groups can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated pyridine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability in various chemical environments.

Biology and Medicine:

- Potential applications in drug discovery due to its multiple functional groups that can interact with biological targets.

- Investigated for antimicrobial and anticancer properties.

Industry:

- Utilized in the development of new materials with specific electronic or photonic properties.

- Explored for use in organic electronics and sensors.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole and thiophene rings.

(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole ring.

Uniqueness:

- The presence of the 1,2,4-oxadiazole ring and thiophene moiety in (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone provides unique electronic properties and reactivity compared to similar compounds.

- These structural features may enhance its binding affinity and specificity towards biological targets, making it a promising candidate for drug development and other applications.

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₄N₂OS₃

- Molecular Weight : 322.5 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds containing the oxadiazole moiety, particularly their antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study found that synthesized compounds showed better activity against gram-positive bacteria compared to gram-negative strains. Notably, compounds were effective against Bacillus species, indicating their potential as antibacterial agents .

| Microorganism | Activity Observed |

|---|---|

| Bacillus cereus | High |

| Bacillus thuringiensis | Moderate |

| Bacillus ehimensis | Significant |

Anticancer Activity

The anticancer potential of similar compounds has been evaluated through various assays. For instance, compounds with oxadiazole rings were identified as potent inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values for these compounds ranged from 0.47 to 1.4 µM, demonstrating their effectiveness against cancer cell lines such as HCT116 and MCF7 .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets:

- Inhibition of Thymidylate Synthase : By inhibiting TS, the compound disrupts DNA synthesis in cancer cells.

- Membrane Permeability : The lipophilicity imparted by the methylthio and thiophenyl groups enhances cellular uptake, allowing for greater efficacy in targeting intracellular pathways .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

-

Study on Oxadiazole Derivatives :

- Researchers synthesized a series of 3,5-disubstituted 1,3,4-oxadiazole derivatives with piperidine side chains.

- These compounds were tested for antimicrobial and cytotoxicity profiles against various bacteria and cancer cell lines.

- Results indicated promising antimicrobial activity and significant cytotoxic effects on cancer cells .

- Synthesis and Evaluation of Novel Compounds :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. The incorporation of the thiophenyl and piperidine moieties enhances the binding affinity to target proteins involved in cancer progression .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research into similar heterocyclic compounds has revealed their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. For example, certain oxadiazole derivatives have been identified as selective COX inhibitors, which could be explored further for their anti-inflammatory effects .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies:

These methodologies not only streamline the synthesis process but also allow for the exploration of structure–activity relationships (SAR) that can lead to more potent derivatives.

Case Studies

3.1 Case Study: Synthesis and Evaluation of Oxadiazole Derivatives

A study conducted by researchers at the Groningen Research Institute of Pharmacy synthesized a series of oxadiazole derivatives based on the scaffold provided by this compound. The synthesized compounds were evaluated for their anticancer activity against various tumor cell lines. The results showed that specific modifications led to enhanced cytotoxicity, suggesting a promising pathway for developing new anticancer agents .

3.2 Case Study: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of similar thiophene-containing compounds. The study highlighted that certain derivatives exhibited significant inhibition of COX enzymes, demonstrating potential for treating inflammatory diseases. This opens avenues for further exploration of this compound as a lead compound in drug design aimed at inflammatory conditions .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis involves multi-step reactions, starting with the preparation of key intermediates:

- Step 1: Synthesis of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine hydrochloride under reflux in ethanol/water (60–80°C, 6–8 hrs) .

- Step 2: Functionalization of the piperidine ring using a Mannich reaction or alkylation to introduce the thiophene-substituted oxadiazole moiety. Catalysts like DIPEA (diisopropylethylamine) improve yields in polar aprotic solvents (e.g., DMF) .

- Step 3: Coupling the methylthio-pyridine fragment to the piperidine core via amide bond formation using EDCI/HOBt or DCC as coupling agents in dichloromethane .

Optimization Tips:

- Monitor reaction progress with TLC or HPLC.

- Use microwave-assisted synthesis to reduce reaction time for cyclization steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substitution patterns. The methylthio group (-SCH3) appears as a singlet at ~2.5 ppm, while the oxadiazole ring protons resonate between 8.0–8.5 ppm .

- IR Spectroscopy: Key peaks include C=N stretching (1,2,4-oxadiazole) at 1600–1650 cm⁻¹ and C-S (methylthio) at 650–750 cm⁻¹ .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for the oxadiazole-thiophene moiety .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

Answer:

- DFT Calculations: Optimize the geometry using Gaussian09 or ORCA to analyze electronic properties (e.g., HOMO-LUMO gaps). The methylthio group enhances electron density on the pyridine ring, influencing nucleophilic attack sites .

- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., kinases). The oxadiazole-thiophene moiety shows π-π stacking with aromatic residues, while the piperidine linker improves solubility and binding pocket compatibility .

Example Findings:

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Indicates moderate reactivity |

| LogP (Predicted) | 3.1 | Suggests moderate lipophilicity |

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity in SAR studies?

Answer:

- Oxadiazole Modifications: Replacing thiophene with phenyl groups reduces antibacterial activity (MIC increased from 2 μg/mL to >16 μg/mL) .

- Piperidine Substitution: Introducing bulkier groups (e.g., benzyl) decreases solubility but improves selectivity for kinase inhibitors .

- Methylthio Group: Removal diminishes antifungal activity (IC50 increases from 0.8 μM to 5.2 μM), likely due to reduced membrane permeability .

Experimental Design:

- Test derivatives in parallel assays (e.g., antimicrobial, cytotoxicity).

- Use QSAR models to prioritize substituents .

Advanced: How should researchers address contradictions in spectral data or biological activity?

Answer:

- Spectral Discrepancies:

- Biological Variability:

Basic: What purification methods yield high-purity product?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1). The oxadiazole ring requires careful handling to avoid decomposition .

- Recrystallization: Ethanol/water mixtures (70:30) effectively remove unreacted starting materials.

- HPLC Prep: C18 columns with acetonitrile/water (0.1% TFA) achieve >99% purity for biological testing .

Advanced: What strategies mitigate solubility challenges in formulation?

Answer:

- Co-solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility (up to 2.5 mg/mL) .

- Salt Formation: React with HCl or sodium citrate to improve bioavailability .

- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) for sustained release in pharmacokinetic studies .

Advanced: How stable is the oxadiazole ring under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.